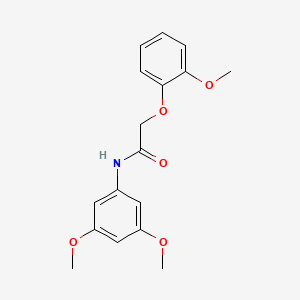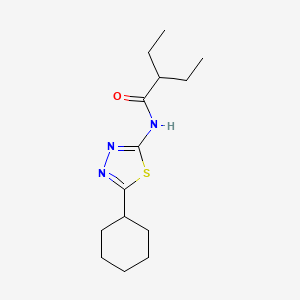
2-(4-nitrophenyl)-N-phenyl-4-quinazolinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinazoline derivatives involves multiple steps, including substitution reactions, nucleophilic additions, and reduction processes. For instance, a study highlighted the synthesis of related quinazoline compounds through a method involving the substitution with phenylamine, followed by nucleophilic substitution reactions and reduction steps, confirming the structures via NMR spectroscopy (Ouyang et al., 2016). Another approach described the copper-catalyzed reaction of aniline-derived benzamidines to produce quinazolines, demonstrating the versatility of methods available for synthesizing these compounds (Ohta et al., 2010).
Molecular Structure Analysis
The molecular structure of quinazoline derivatives has been extensively studied using techniques like X-ray diffraction (XRD) and density functional theory (DFT). For example, the crystal structure and DFT study of a quinazolinone derivative provided insights into the molecular geometry, electrostatic potential, and molecular orbitals, aiding in understanding the compound's reactivity and interactions (Ren et al., 2021).
Chemical Reactions and Properties
Quinazoline derivatives undergo various chemical reactions, including electrophilic substitution, nucleophilic addition, and cyclization. These reactions are crucial for modifying the structure and, consequently, the chemical properties of the compounds. For instance, a study reported the synthesis of quinazolinimines by reacting phenylchloroimines with aminobenzonitrile, showcasing the flexibility in modifying quinazoline derivatives (Quintero et al., 2015).
Physical Properties Analysis
The physical properties of quinazoline derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. The detailed analysis of these properties is essential for understanding the compound's behavior in different environments and applications. For example, the study of a nitrophenyl quinazolinone derivative's crystal structure revealed insights into the molecular interactions and arrangement, contributing to the understanding of its physical properties (Elmuradov et al., 2011).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and functional group transformations, are crucial for the application of quinazoline derivatives in chemical synthesis and pharmaceutical development. The electrophilic N-amination of quinazoline-2,4-diones, for example, demonstrates the potential for creating novel compounds with significant biological activities (Boyles et al., 2002).
Mécanisme D'action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 2-(4-nitrophenyl)-N-phenylquinazolin-4-amine may also interact with various cellular targets.
Mode of Action
For instance, a nitro-flavone derivative was found to improve the sensitivity of cancer cells to cisplatin through inhibition of PARP1 .
Biochemical Pathways
For example, 2-chloro-4-nitrophenol is degraded via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium .
Pharmacokinetics
Similar compounds, such as apixaban, have been reported to have good bioavailability and a rapid onset and offset of action .
Result of Action
Related compounds have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
It is known that the catalytic reduction of 4-nitrophenol by nanostructured materials is a widely used reaction to examine the activity of catalytic nanostructures in an aqueous environment .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(4-nitrophenyl)-N-phenylquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O2/c25-24(26)16-12-10-14(11-13-16)19-22-18-9-5-4-8-17(18)20(23-19)21-15-6-2-1-3-7-15/h1-13H,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQABADCRERUSFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-nitrophenyl)-N-phenylquinazolin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-{[(2-pyridinylthio)acetyl]amino}benzoate](/img/structure/B5879752.png)
![5-methyl-2-(4-methylphenyl)-4-{[(4-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5879768.png)


![N-[(1,3-benzoxazol-2-ylthio)acetyl]-2-hydroxybenzamide](/img/structure/B5879780.png)
![(4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid](/img/structure/B5879793.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5879799.png)
![N-(2,5-dichlorophenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5879800.png)
![methyl 4-{[(4-methyl-1-piperidinyl)acetyl]amino}benzoate](/img/structure/B5879803.png)


![N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5879828.png)

